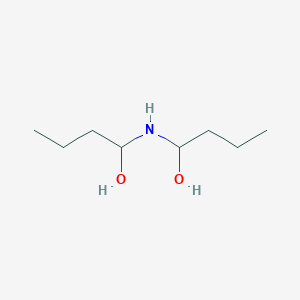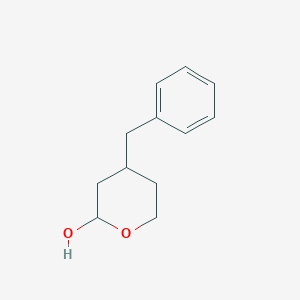
9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and isopropoxyphenyl compounds. The key steps in the synthesis may include:
Nucleophilic substitution: Introduction of the benzyl group through a nucleophilic substitution reaction.
Halogenation: Chlorination of the purine ring.
Amidation: Formation of the amine linkage with the isopropoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isopropoxyphenyl groups.
Reduction: Reduction reactions could target the chlorinated purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated site or the amine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various substituted purines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly in targeting purine-related pathways.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The molecular targets might include:
Enzymes: Inhibition or activation of purine-metabolizing enzymes.
Receptors: Binding to purinergic receptors.
Pathways: Modulation of signaling pathways involving purines.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.
2-Chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.
9-Benzyl-9H-purin-6-amine: Lacks both the chloro and isopropoxyphenyl groups.
Uniqueness
The unique combination of functional groups in 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could be leveraged in designing targeted therapies or specialized industrial applications.
Propriétés
Numéro CAS |
125802-47-3 |
|---|---|
Formule moléculaire |
C21H20ClN5O |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
9-benzyl-2-chloro-N-(4-propan-2-yloxyphenyl)purin-6-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-8-16(9-11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
Clé InChI |
OVWFBOCGLDRWJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


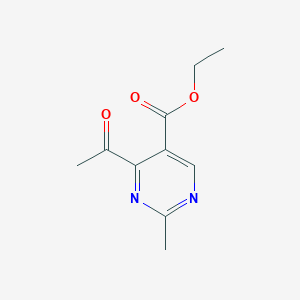
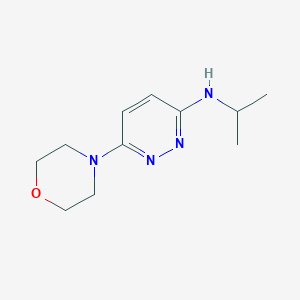
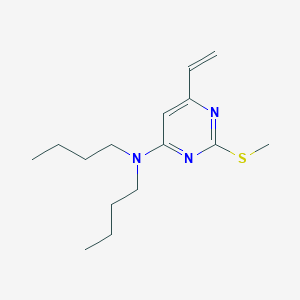
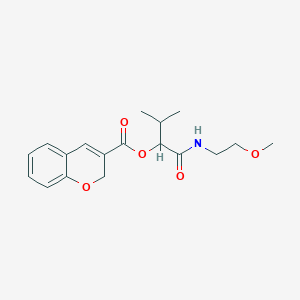
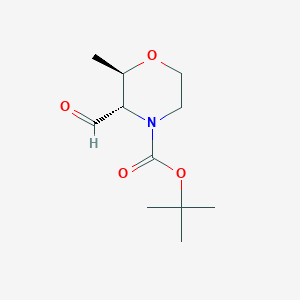
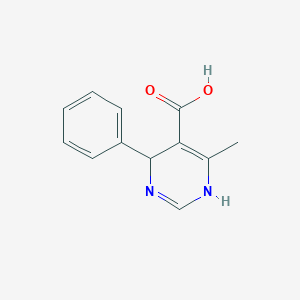
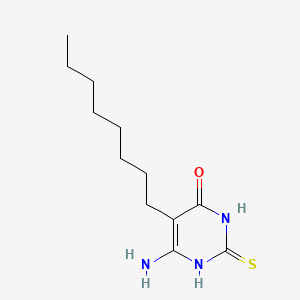
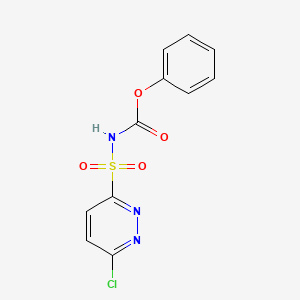

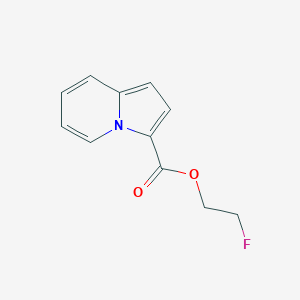
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

